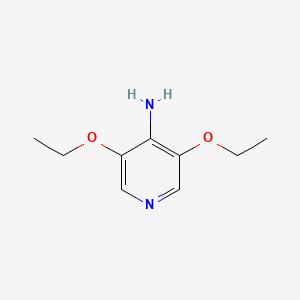

4-Pyridinamine, 3,5-diethoxy-

Description

Contemporary Significance in Organic Chemistry and Heterocyclic Compound Research

While specific research on 4-Pyridinamine, 3,5-diethoxy- is not extensively documented in publicly available literature, the broader class of pyridinamine derivatives holds considerable contemporary significance. These compounds are pivotal as intermediates and building blocks in organic synthesis. researchgate.net The functional groups attached to the pyridine (B92270) ring, in this case, an amino group at the 4-position and two ethoxy groups at the 3 and 5-positions, can be chemically modified to create a diverse range of other molecules. solubilityofthings.com

Substituted pyridines are instrumental in the development of catalysts and new materials. ontosight.ai The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and the substituents can modulate its electronic properties, influencing its reactivity and catalytic activity. researchgate.net For instance, certain substituted pyridines have been investigated for their catalytic potential in acylation reactions. researchgate.net The diethoxy substitution in 4-Pyridinamine, 3,5-diethoxy- suggests potential for influencing the solubility and reactivity of the molecule, properties that are of great interest in the synthesis of novel compounds.

The field of heterocyclic chemistry continues to explore compounds like 4-Pyridinamine, 3,5-diethoxy- for their potential applications. The structural motifs of pyridinamine are found in various functional materials and are studied for their electronic and optical properties. ontosight.ai

Historical Trajectory and Evolution of Pyridinamine Derivatives Research

Research into pyridine and its derivatives has a long history, dating back to the 19th century. The initial focus was on understanding the fundamental structure and reactivity of these heterocyclic compounds. imist.ma Over the decades, the development of new synthetic methods has allowed chemists to create an ever-expanding library of substituted pyridines, including various pyridinamines. nih.gov

The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been crucial in characterizing these complex molecules and understanding their reaction mechanisms. chemicalbook.com The study of pyridinamine derivatives has been driven by their utility in a variety of chemical applications, from fundamental reaction mechanism studies to the synthesis of complex target molecules. acs.orgacs.org The ongoing exploration of pyridinamine derivatives is a testament to their enduring importance in organic chemistry. nih.gov

Current Research Frontiers and Identified Gaps Concerning 4-Pyridinamine, 3,5-diethoxy-

Current research on substituted pyridinamines is focused on several key areas, including the development of more efficient and selective synthetic methods, the discovery of new catalytic applications, and the design of novel functional materials. researchgate.netresearchgate.net A significant research frontier is the dearomatization of pyridines to create three-dimensional molecular structures from flat aromatic precursors, a transformation that is highly valuable in organic synthesis. acs.org

A notable gap in the current body of research is the limited specific investigation into 4-Pyridinamine, 3,5-diethoxy-. While the properties and applications of other pyridinamine derivatives are well-documented, this particular compound remains largely unexplored. Future research could focus on several aspects:

Synthesis and Characterization: Developing and optimizing synthetic routes to produce 4-Pyridinamine, 3,5-diethoxy- in high yield and purity. Detailed characterization using modern analytical techniques would provide a foundational understanding of its physical and chemical properties.

Reactivity Studies: Investigating the reactivity of the amino and ethoxy functional groups, as well as the pyridine ring itself. This could reveal its potential as a building block for more complex molecules.

Catalytic Activity: Exploring its potential as a catalyst or ligand in various organic reactions, drawing parallels from the catalytic applications of other substituted pyridines. researchgate.net

Material Science Applications: Investigating its potential use in the development of new materials with specific optical or electronic properties. ontosight.ai

The table below presents a selection of related pyridinamine compounds and their documented areas of research, highlighting the diverse potential within this class of molecules.

| Compound Name | CAS Number | Key Research Area/Application |

| 4-Aminopyridine (B3432731) | 504-24-5 | Research tool for characterizing potassium channels. wikipedia.org |

| 2-Chloro-3-Iodine-4-Pyridinamine | Not Available | Organic and pharmaceutical intermediate. chemicalbook.com |

| 4-Pyridinamine, 3-nitro- | 1681-37-4 | Intermediate in organic synthesis, potential use in fluorescent dyes. chembk.com |

| N,N-dimethyl-4-pyridinamine | 1122-58-3 | Catalyst in organic synthesis. orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

3,5-diethoxypyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-12-7-5-11-6-8(9(7)10)13-4-2/h5-6H,3-4H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMBDPWQXBUZQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308199 | |

| Record name | 4-Pyridinamine, 3,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900804-01-5 | |

| Record name | 4-Pyridinamine, 3,5-diethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900804-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, 3,5-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Approaches for 4 Pyridinamine, 3,5 Diethoxy

Established Synthetic Routes to the 4-Pyridinamine Core

Traditional synthetic strategies for constructing the 4-aminopyridine (B3432731) scaffold, which can be adapted for 4-pyridinamine, 3,5-diethoxy-, often rely on multi-step sequences involving halogenation, amination, and ring-formation reactions.

Strategic Application of Halogenation and Subsequent Amination

A common pathway to aminopyridines involves the initial halogenation of a pyridine (B92270) precursor, followed by a nucleophilic substitution with an amine source. For the synthesis of 4-pyridinamine, 3,5-diethoxy-, this would likely begin with a 3,5-diethoxypyridine (B3066971) derivative. Halogenation at the 4-position, for instance, could be achieved to produce a 4-halo-3,5-diethoxypyridine intermediate. Subsequent amination of this intermediate, using ammonia (B1221849) or a protected amine equivalent, would then yield the target compound. The reactivity of the 4-position is crucial, and directing groups or specific reaction conditions may be necessary to achieve the desired regioselectivity.

One example of a related synthesis involves the preparation of 3,5-dibromo-4-iodopyridine (B1430625) from 3,5-dibromo-4-aminopyridine via a diazotization reaction. google.com This highlights the utility of amino and halo-pyridines as key intermediates in the synthesis of functionalized pyridines. Although not a direct synthesis of the title compound, the principles of manipulating substituents on the pyridine ring are transferable.

Ring-Formation Strategies and Precursor Selection

Constructing the pyridine ring itself with the desired substituents in place is another fundamental approach. This often involves the condensation of smaller, acyclic precursors. For instance, a method for synthesizing substituted pyridines involves the reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate, leading to the formation of a cyanopyridine derivative. sciensage.info While this specific example leads to a more complex pyridine structure, the underlying principle of ring formation from open-chain precursors is a valid strategy.

A hypothetical ring-formation route to 4-pyridinamine, 3,5-diethoxy- could involve the condensation of a 1,3-dicarbonyl compound bearing ethoxy groups with a suitable nitrogen source and another component to complete the pyridine ring. The selection of appropriate precursors is critical to ensure the correct placement of the diethoxy and amino functionalities.

Ammonolysis, the process of cleaving a bond with ammonia, can also be employed. For example, the ammonolysis of 3-fluoro-4-pyridine formic ether derivatives can produce 3-fluoro-4-pyridine carboxamide, which can then be converted to 3-fluoro-4-aminopyridine. google.com A similar strategy could potentially be envisioned starting from a 3,5-diethoxypyridine precursor.

Innovative Synthetic Methodologies for 4-Pyridinamine, 3,5-diethoxy-

Modern synthetic chemistry offers more advanced and efficient methods for the preparation of substituted pyridines, including the use of transition metal catalysis and adherence to green chemistry principles.

Transition Metal-Catalyzed Coupling Reactions in Aminopyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, which are central to the synthesis of aminopyridines. Catalytic systems based on copper and other metals are well-established for such transformations. muni.cz For the synthesis of 4-pyridinamine, 3,5-diethoxy-, a transition metal-catalyzed coupling reaction could be employed to couple an amine source with a 4-halo-3,5-diethoxypyridine or a related activated derivative. muni.cz These reactions often proceed under milder conditions and with higher efficiency than traditional methods. The development of specialized ligands can further enhance the activity and selectivity of the metal catalysts. orgsyn.org

The choice of catalyst and reaction conditions is crucial for the success of these coupling reactions. For example, copper(I) catalysts have been effectively used for various C-N cross-coupling reactions. muni.cz The use of supported catalysts can also facilitate product purification and catalyst recycling. muni.cz

| Catalyst System | Reactants | Product | Key Features |

| Copper(I) on polymer support | Aryl amines, 4-chloropyridine | N-aryl-4-aminopyridines | Heterogeneous catalyst, good yields. muni.czmuni.cz |

| Ruthenium complexes | Pyridines, pinacol (B44631) boranes | N-boryl-1,4-dihydropyridines | Regioselective 1,4-dearomatization. acs.org |

| Copper hydride complexes | Pyridines, styrenes | 1,4-dearomatized pyridines | Enantioselective C-C bond formation. acs.org |

Utilization of Green Chemistry Principles in Synthetic Pathways

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msuniv.ac.in This paradigm is increasingly being applied to the synthesis of heterocyclic compounds like pyridines. colab.wsresearchgate.net Key principles include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. msuniv.ac.inunivpancasila.ac.id

For the synthesis of 4-pyridinamine, 3,5-diethoxy-, green approaches could involve:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. univpancasila.ac.id

Use of greener solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or supercritical fluids like carbon dioxide can improve the environmental profile of a synthesis. msuniv.ac.inresearchgate.net

Catalysis: Employing catalysts, especially heterogeneous or recyclable ones, minimizes waste and improves atom economy. colab.ws For instance, a one-step synthesis of 4-aminopyridine from 4-cyanopyridine (B195900) has been reported using sodium tungstate (B81510) as a catalyst in an aqueous solution. google.com

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. univpancasila.ac.id

Chemo- and Regioselective Synthesis of 4-Pyridinamine, 3,5-diethoxy-

Achieving high chemo- and regioselectivity is a major goal in organic synthesis, ensuring that the desired product is formed with minimal byproducts. In the context of 4-pyridinamine, 3,5-diethoxy-, this means selectively introducing the amino group at the C4 position of the 3,5-diethoxypyridine core.

Various strategies can be employed to control selectivity. The use of directing groups can guide a reagent to a specific position on the pyridine ring. For example, a simple maleate-derived blocking group has been used to achieve C-4 alkylation of pyridines with high regioselectivity. nih.gov A similar blocking group strategy could potentially be adapted for amination.

Furthermore, the inherent reactivity of the pyridine ring can be modulated. Pyridine N-oxides, for instance, exhibit different reactivity patterns compared to their parent pyridines, which can be exploited for selective functionalization. arkat-usa.org The reaction conditions, including the choice of catalyst and solvent, can also play a significant role in determining the regiochemical outcome of a reaction. acs.orgrsc.org

Optimization of Reaction Parameters and Process Intensification

Yield Enhancement and Side Product Minimization

The conversion of 3,5-diethoxy-4-nitropyridine to the target amine is a sensitive process where reaction conditions must be meticulously controlled to maximize yield and purity. The primary method for this transformation is the reduction of the nitro group, which can be achieved through various means, most notably catalytic hydrogenation.

Key parameters for optimization include the choice of reducing agent, catalyst, solvent, temperature, and pressure. Catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst is a common and efficient method. acs.orgorgsyn.org Alternatives include transfer hydrogenation, which utilizes hydrogen donors like hydrazine (B178648) (N₂H₄·H₂O) or formic acid, and reductions using metal hydrides such as sodium borohydride (B1222165) (NaBH₄), often in combination with a transition metal salt like iron(II) chloride (FeCl₂). mdpi.comd-nb.info

The selection of these parameters directly impacts the formation of common side products in nitroarene reductions. Incomplete reduction can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates. These intermediates can further react with each other or the starting material to form dimeric impurities such as azoxy, azo, and hydrazo compounds. researchgate.netresearchgate.net For instance, the reduction of 4-nitropyridine (B72724) N-oxide has been shown to yield 4,4'-azodipyridine or its N,N-dioxide derivative depending on the stoichiometry of the reducing agent. researchgate.net

Process intensification can be achieved by moving from batch to continuous flow reactors. A continuous hydrogenation method for 2-nitropyridine (B88261) derivatives using a fixed-bed reactor has been shown to improve safety by eliminating catalyst filtration and enabling catalyst recycling, leading to high yield and purity. patsnap.com

The following table summarizes various reduction conditions reported for analogous nitropyridine and nitroarene systems, highlighting the impact on product yield and selectivity.

| Reactant Class | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Substituted Nitropyridine | Pd/C, H₂ | Ethanol | Room Temp | 40 | 82 | Standard catalytic hydrogenation. acs.org |

| Heteroaromatic Nitro Compounds | Pd(0) Nanoparticles, PMHS, Et₃N | Water | 80 | 3-8 | >92 | High yields for various heteroaromatics. rsc.org |

| Substituted Nitroarenes | Fe₃O₄@NC@Pt, N₂H₄·H₂O | Water | 70 | 4 | >93 | Magnetically reusable catalyst, good for various substrates. mdpi.com |

| Ester Substituted Nitroarenes | NaBH₄-FeCl₂ | THF/MeOH | 25-28 | 12 | up to 96 | High chemoselectivity, tolerates ester groups. d-nb.info |

| 2-Nitropyridine Derivative | Fixed-bed catalyst, H₂ | Methanol | 30-40 | Continuous | High | Continuous flow process, improved safety and purity. patsnap.com |

This table is generated based on data from analogous reactions and is for illustrative purposes.

To enhance the yield of 4-Pyridinamine, 3,5-diethoxy-, it is crucial to ensure complete reduction of the nitro group while preventing over-reduction or side reactions. This typically involves using a sufficient catalyst loading, optimizing hydrogen pressure, and maintaining a temperature that promotes the reaction without degrading the starting material or product. The choice of solvent can also influence the reaction by affecting the solubility of the reactants and the activity of the catalyst.

Catalyst Development and Ligand Design for Improved Efficiency

The catalyst is the cornerstone of the hydrogenation process, and its development is a key area of research for improving the synthesis of aminopyridines. For the reduction of nitroarenes, heterogeneous catalysts such as palladium, platinum, and nickel-based systems are widely used due to their high activity and ease of separation. orgsyn.orgmdpi.com

Modern catalyst design focuses on enhancing selectivity, activity, and stability. This is often achieved by immobilizing metal nanoparticles on high-surface-area supports like activated carbon, titania (TiO₂), or silica (B1680970) (SiO₂). rsc.orgnih.gov The support material can influence the dispersion and electronic properties of the metal nanoparticles, thereby affecting catalytic performance.

A more advanced approach involves the use of ligands to modify the surface of the metal catalyst. Ligand design plays a crucial role in tuning the catalyst's electronic and steric properties, which can lead to significant improvements in efficiency and selectivity. rsc.org For example, in the hydrogenation of nitroarenes, the catalytic activity of palladium nanoparticles supported on silica was found to decrease in the order of phosphine (B1218219) > amine > thiol donor ligands, demonstrating the profound impact of the ligand's electronic nature. rsc.org

Recent studies on silver nanoclusters have shown that the nature of the protecting thiolate ligand can regulate catalytic activity in nitroarene reduction. nih.govresearcher.lifeacs.orgacs.org Ligands containing phenyl rings, for instance, can engage in H-π and π–π interactions with the nitroarene substrate, facilitating the approach of the nitro group to the catalytically active metal surface and enhancing the rate of reduction. nih.govacs.org This weak interaction-based strategy offers a subtle yet powerful tool for catalyst optimization.

The table below outlines various catalyst systems and their reported performance in the selective reduction of nitro compounds, providing a basis for selecting or designing a catalyst for the synthesis of 4-Pyridinamine, 3,5-diethoxy-.

| Catalyst System | Support/Ligand | Reducing Agent | Key Features |

| Palladium Nanoparticles | Silica with Phosphine, Amine, or Thiol Ligands | H₂ | Activity influenced by ligand donor strength (P > N > S). rsc.org |

| Silver (Ag₃₃) Nanoclusters | Thiolate Ligands (e.g., benzyl (B1604629) thiolate) | NaBH₄ | Ligand-substrate interactions (H-π, π-π) enhance catalytic activity. nih.govacs.org |

| Gold Nanoparticles | Titania (TiO₂) | Et₃SiH or TMDS | High chemoselectivity for multifunctional nitro compounds. nih.gov |

| Iron(III) Chloride | 2,2′-Bipyridyl | Hydrazine Monohydrate | Simple, reusable, and operates in water under air. researchgate.net |

| Hydrogenase Enzyme | Carbon Black | H₂ | Biocatalytic system with high chemoselectivity and functional group tolerance. nih.gov |

This table summarizes catalyst systems from recent literature for analogous reductions and is intended for comparative purposes.

For the specific synthesis of 4-Pyridinamine, 3,5-diethoxy-, the development of a catalyst would focus on achieving high selectivity for the nitro group reduction without affecting the ethoxy substituents. A ligand-modified palladium or platinum catalyst could provide the necessary selectivity and efficiency. The principles of ligand design, focusing on electronic and steric tuning, would be paramount in developing a bespoke catalyst system that minimizes side product formation and maximizes the yield of the desired aminopyridine.

Chemical Reactivity, Transformation Mechanisms, and Functionalization of 4 Pyridinamine, 3,5 Diethoxy

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of the strongly electron-donating amino group at the 4-position and the two electron-donating ethoxy groups at the 3- and 5-positions significantly increases the electron density of the ring, thereby activating it towards electrophilic attack and influencing its susceptibility to nucleophilic reactions.

Electrophilic Aromatic Substitution Patterns

The concerted electron-donating effects of the 4-amino and 3,5-diethoxy substituents strongly activate the pyridine nucleus towards electrophilic aromatic substitution (EAS). These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of 4-pyridinamine, 3,5-diethoxy-, the positions ortho to the powerful 4-amino group (C2 and C6) are the most activated and, therefore, the primary sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the high activation of the ring, these reactions are expected to proceed under milder conditions than those required for unsubstituted pyridine.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Pyridinamine, 3,5-diethoxy-

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 4-Amino-3,5-diethoxy-2-nitropyridine |

| Bromination | Br₂/FeBr₃ | 4-Amino-2-bromo-3,5-diethoxypyridine |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3,5-diethoxypyridine-2-sulfonic acid |

It is important to note that the strong activating effect of the substituents may lead to polysubstitution, and careful control of reaction conditions is necessary to achieve monosubstitution.

Nucleophilic Addition and Substitution Reactions

While the electron-donating groups deactivate the pyridine ring towards nucleophilic aromatic substitution (SNAr) by increasing electron density, such reactions are not entirely precluded. Nucleophilic attack is more likely to occur if a good leaving group is present on the ring or under forcing conditions. The positions most susceptible to nucleophilic attack in an activated pyridine ring are those that can best stabilize a negative charge, which are typically the positions ortho and para to the nitrogen atom (C2, C4, C6). However, in this highly substituted ring, the electronic effects of the amino and ethoxy groups dominate.

Nucleophilic addition reactions, particularly with strong nucleophiles like organolithium reagents, could potentially occur at the 2- or 6-positions, leading to the formation of dihydropyridine (B1217469) intermediates. Subsequent oxidation can restore aromaticity.

Reactivity of the Amino Group

The exocyclic amino group at the 4-position is a key site of reactivity, behaving as a typical primary aromatic amine. It can readily undergo a variety of transformations, including acylation, alkylation, sulfonylation, and condensation reactions.

Acylation, Alkylation, and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily attacking electrophilic carbon and sulfur centers.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will lead to the formation of the corresponding N-acylated derivative.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary pyridinium (B92312) salts, is a common side reaction that needs to be controlled.

Sulfonylation: The amino group reacts with sulfonyl chlorides in the presence of a base to yield sulfonamides.

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-(3,5-diethoxy-4-pyridinyl)acetamide |

| Alkylation | Methyl iodide | 4-(Methylamino)-3,5-diethoxypyridine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3,5-diethoxy-4-pyridinyl)-4-methylbenzenesulfonamide |

Condensation and Imine Formation

The primary amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, followed by dehydration. researchgate.net The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the imine product. nih.gov

The general mechanism for imine formation involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by proton transfer and elimination of a water molecule. libretexts.org

Reactivity of the Ethoxy Moieties

The ethoxy groups are generally less reactive than the pyridine nucleus or the amino group. Their primary mode of reactivity involves the cleavage of the ether linkage (C-O bond). This reaction, known as ether cleavage, typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org

The mechanism of acid-catalyzed ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group. wikipedia.orgopenstax.orglibretexts.org In the case of the ethoxy groups, the reaction with a strong nucleophilic acid like HI would likely proceed via an SN2 mechanism, where the iodide ion attacks the ethyl group, leading to the formation of iodoethane (B44018) and the corresponding dihydroxypyridine derivative.

Table 3: Ether Cleavage of 4-Pyridinamine, 3,5-diethoxy-

| Reagent | Conditions | Expected Products |

| Concentrated HI | Heat | 4-Amino-3,5-dihydroxypyridine and Iodoethane |

It is also conceivable that under certain oxidative conditions, the ethyl groups could be susceptible to oxidation at the benzylic-like position (the CH₂ group adjacent to the oxygen).

Ether Cleavage and Exchange Reactions

Ethers are generally characterized by their high chemical stability, making the cleavage of their C-O bonds challenging without specific reagents or harsh conditions. wikipedia.org The ether linkages in 4-Pyridinamine, 3,5-diethoxy- are aryl alkyl ethers, and their cleavage typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com

The reaction mechanism for acidic ether cleavage begins with the protonation of the ether's oxygen atom by the strong acid. libretexts.orgyoutube.com This step converts the ethoxy group into a good leaving group (ethanol). Following protonation, a nucleophile, typically the halide anion from the acid (e.g., Br⁻ or I⁻), attacks the carbon atom of the ethyl group. masterorganicchemistry.com Given that this is a primary carbon, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.commasterorganicchemistry.com The products of this reaction would be 4-amino-3,5-dihydroxypyridine and an ethyl halide. If an excess of the hydrohalic acid is used, the newly formed ethanol (B145695) can also be converted into an additional equivalent of ethyl halide. youtube.com

Diaryl ethers are typically resistant to cleavage by acids, and due to the sp² hybridization of the carbon atom on the pyridine ring, the C-O bond is strong and not susceptible to SN2 or SN1 reactions. masterorganicchemistry.comlibretexts.org Therefore, cleavage will selectively occur at the ethyl-oxygen bond.

Table 1: Expected Products from Acidic Cleavage of 4-Pyridinamine, 3,5-diethoxy-

| Reagent | Expected Products | Mechanism |

|---|---|---|

| HBr (excess) | 4-amino-3,5-dihydroxypyridine, Bromoethane | SN2 |

| HI (excess) | 4-amino-3,5-dihydroxypyridine, Iodoethane | SN2 |

Ether exchange reactions, or transetherification, are less common and typically require specific catalytic conditions that are not widely documented for this particular substrate.

Potential for Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgsemanticscholar.org The resulting aryllithium intermediate can then be trapped by various electrophiles. wikipedia.org

In the structure of 4-Pyridinamine, 3,5-diethoxy-, there are three potential directing groups: the C4-amino group and the two ethoxy groups at C3 and C5. The relative directing ability of these groups is crucial for predicting the site of metalation. The amino group (and its derivatives like amides and carbamates) is generally a more powerful DMG than an alkoxy group. semanticscholar.org

However, the positions ortho to the strong C4-amino directing group are the C3 and C5 positions, which are already substituted with ethoxy groups. Therefore, metalation at these sites is blocked. The ethoxy groups at C3 and C5 can direct metalation to their respective ortho positions. For the C3-ethoxy group, these are the C2 and C4 positions. For the C5-ethoxy group, these are the C4 and C6 positions. Since the C4 position is occupied, the most likely sites for deprotonation are the C2 and C6 positions, which are equivalent due to the molecule's symmetry.

The cooperative effect of the C3- and C5-ethoxy groups, along with potential electronic influence from the C4-amino group, would strongly favor lithiation at the C2 and C6 positions. For pyridine derivatives, less nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred to prevent competitive nucleophilic addition to the pyridine ring. semanticscholar.orguwindsor.ca

Table 2: Analysis of Directed Ortho-Metalation (DoM) on 4-Pyridinamine, 3,5-diethoxy-

| Directing Group (DMG) | Position | Ortho Positions | Accessibility | Predicted Outcome |

|---|---|---|---|---|

| Amino (-NH₂) | C4 | C3, C5 | Blocked (Substituted) | No metalation |

| Ethoxy (-OEt) | C3 | C2, C4 | C2 is accessible | Metalation at C2 |

| Ethoxy (-OEt) | C5 | C4, C6 | C6 is accessible | Metalation at C6 |

| Overall Potential | - | - | - | Regioselective metalation at C2 and C6 |

Advanced Cross-Coupling Chemistry Involving 4-Pyridinamine, 3,5-diethoxy-

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Pyridinamine, 3,5-diethoxy- to be utilized in these reactions, it must first be functionalized into a suitable coupling partner, typically an organohalide or an organometallic reagent. This can be achieved via DoM, as discussed previously, followed by quenching with an appropriate electrophile.

Buchwald-Hartwig Amination and Related Protocols

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.orglibretexts.org To employ 4-Pyridinamine, 3,5-diethoxy- in this reaction, it would first need to be converted into a halide, for instance, 2-bromo-4-amino-3,5-diethoxypyridine. This precursor could be synthesized via DoM at the C2 position, followed by quenching with a bromine source like 1,2-dibromoethane.

The resulting 2-bromo derivative could then be coupled with a wide range of primary or secondary amines under standard Buchwald-Hartwig conditions. researchgate.net These conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net The choice of ligand is critical and has evolved through several "generations" to accommodate a broader scope of substrates and milder reaction conditions. wikipedia.org

Table 3: Representative Components for a Hypothetical Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Substrate | 2-Bromo-4-amino-3,5-diethoxypyridine | Electrophilic partner |

| Coupling Partner | Primary/Secondary Amines (e.g., Aniline, Morpholine) | Nucleophilic partner |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Ligand | Xantphos, XPhos, BINAP | Stabilizes Pd(0) and facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Amine deprotonation and catalyst regeneration |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Suzuki-Miyaura Coupling and Related Protocols

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, forming C-C bonds between an organohalide and an organoboron compound. libretexts.orgyoutube.com Similar to the Buchwald-Hartwig reaction, 4-Pyridinamine, 3,5-diethoxy- requires prior functionalization to participate.

Two primary strategies can be envisioned:

Halogenation: As described above, halogenation at the C2/C6 position would provide a suitable electrophilic partner for coupling with various aryl or vinyl boronic acids or esters. researchgate.netnih.gov

Borylation: Following DoM at the C2 position, the resulting lithiated intermediate could be quenched with a borate (B1201080) ester, such as trimethyl borate or isopropoxyboronic acid pinacol (B44631) ester, to yield a pyridinylboronic acid or ester. This organoboron derivative would then serve as the nucleophilic partner to be coupled with aryl or vinyl halides/triflates. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Component | Examples |

|---|---|

| Electrophile | 2-Bromo-4-amino-3,5-diethoxypyridine, Aryl Bromides |

| Nucleophile | 4-Amino-3,5-diethoxy-2-pyridinylboronic acid, Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O, Methanol |

Mechanistic Elucidation of Key Transformations

Kinetic Studies and Reaction Pathway Mapping

Specific kinetic studies and detailed reaction pathway mapping for transformations involving 4-Pyridinamine, 3,5-diethoxy- are not extensively reported in the current literature. However, the mechanisms of the reactions discussed above are well-studied for related classes of compounds, allowing for informed predictions. Mechanistic elucidation for these transformations generally relies on a combination of kinetic experiments, isotopic labeling, and computational modeling.

For palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Suzuki-Miyaura couplings, kinetic studies are employed to determine the reaction order with respect to each component (catalyst, substrate, base, etc.). This information helps to identify the rate-determining step of the catalytic cycle. sciencepublishinggroup.com For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step. libretexts.org

Reaction pathway mapping can be further refined using techniques such as:

Isotope Labeling Studies: Replacing specific atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen) can help track bond-breaking and bond-forming events.

Intermediate Trapping: Experiments designed to isolate or detect proposed catalytic intermediates can provide direct evidence for a particular mechanistic pathway.

Computational Chemistry (DFT): Density Functional Theory calculations are powerful tools for modeling the energy profiles of entire catalytic cycles, comparing the feasibility of different proposed pathways, and understanding the structures of transition states.

Table 5: Common Methods for Mechanistic Investigation in Catalysis

| Method | Information Obtained |

|---|---|

| Kinetic Analysis | Reaction rates, rate laws, activation parameters, identification of rate-determining step. |

| In Situ Spectroscopy | Detection and characterization of reaction intermediates. |

| Isotopic Labeling | Tracing the fate of atoms and bonds throughout the reaction. |

| Structure-Activity Relationships | Elucidating the effect of electronic and steric factors on reaction outcome. |

| Computational Modeling | Energy profiles, transition state structures, reaction pathway validation. |

Isolation and Characterization of Reaction Intermediates

While general principles of pyridine chemistry suggest the potential formation of various types of intermediates—such as N-acylated pyridinium salts during acylation reactions, or charged sigma complexes (Wheland intermediates) during electrophilic or nucleophilic aromatic substitution—specific, experimentally verified data for 4-Pyridinamine, 3,5-diethoxy- is not presently available.

The characterization of reaction intermediates typically relies on a combination of spectroscopic techniques. Should research in this area be undertaken, one could anticipate the use of methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies could potentially allow for the observation of thermally unstable intermediates. Changes in chemical shifts and coupling constants of the pyridine ring protons and the ethoxy groups would provide structural information.

Infrared (IR) Spectroscopy: The formation of an intermediate may be accompanied by the appearance or disappearance of characteristic absorption bands, for instance, the carbonyl stretch in an acylated intermediate.

Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or chemical ionization (CI) could be employed to detect and determine the mass-to-charge ratio of transient species.

The absence of specific studies on the reaction intermediates of 4-Pyridinamine, 3,5-diethoxy- highlights an area ripe for future investigation. Such research would not only contribute to the fundamental understanding of the reactivity of this specific molecule but also have broader implications for the chemistry of substituted pyridines.

Theoretical and Computational Investigations of 4 Pyridinamine, 3,5 Diethoxy

Electronic Structure and Bonding Analysis

A thorough investigation of the electronic structure would be fundamental to understanding the behavior of 4-Pyridinamine, 3,5-diethoxy-.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular orbital (MO) theory would describe the distribution and energy of electrons within the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For a substituted aminopyridine, the HOMO would likely be localized on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the pyridine (B92270) ring.

Table 1: Hypothetical Frontier Orbital Energies for 4-Pyridinamine, 3,5-diethoxy-

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

(This table is for illustrative purposes only. No experimental or computational data is available)

Conformational Analysis and Energy Minima Identification

A conformational analysis would be performed to identify the most stable three-dimensional structures (energy minima) of the molecule. This is particularly important for 4-Pyridinamine, 3,5-diethoxy- due to the rotational freedom of the two ethoxy groups. The analysis would involve systematically rotating the C-O bonds and calculating the potential energy at each step to identify the global minimum and other low-energy conformers.

Table 2: Hypothetical Relative Energies of 4-Pyridinamine, 3,5-diethoxy- Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Global Minimum | 0.0 |

| Conformer 2 | Data not available |

| Conformer 3 | Data not available |

(This table is for illustrative purposes only. No experimental or computational data is available)

Prediction of Reactivity and Selectivity Parameters

Computational methods can predict how and where a molecule is likely to react.

Fukui Functions and Local Softness Analysis

Fukui functions and local softness are reactivity descriptors derived from conceptual density functional theory. They are used to predict the most probable sites for nucleophilic, electrophilic, and radical attack. For 4-Pyridinamine, 3,5-diethoxy-, these calculations would identify which atoms are most susceptible to different types of chemical reactions, providing insights into its regioselectivity.

Transition State Modeling for Reaction Pathways

To understand the mechanism of a potential reaction involving 4-Pyridinamine, 3,5-diethoxy-, transition state modeling would be necessary. This involves locating the transition state structure on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is crucial for predicting reaction rates. For example, one could model the transition state for electrophilic aromatic substitution on the pyridine ring or reactions at the amino group.

Solvent Effects on Molecular Properties and Reactivity

The chemical environment, specifically the solvent, is known to significantly influence the molecular properties and reactivity of solutes. For a polar molecule like 4-Pyridinamine, 3,5-diethoxy-, solvent effects are anticipated to be pronounced. These effects can be broadly categorized into non-specific (bulk solvent) and specific (direct molecule-solvent interactions).

Computational chemistry provides powerful tools to model these interactions. Non-specific solvent effects are often accounted for using continuum models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). In these models, the solvent is treated as a continuous medium with a characteristic dielectric constant. Specific interactions, such as hydrogen bonding between the amine group of 4-Pyridinamine, 3,5-diethoxy- and protic solvent molecules, typically require the inclusion of explicit solvent molecules in the computational model.

Theoretical studies on substituted pyridines have shown that solvent polarity can significantly alter molecular properties. For instance, the basicity of the pyridine nitrogen is highly sensitive to the solvent environment. acs.org An increase in solvent polarity is generally expected to stabilize the protonated form (the pyridinium (B92312) ion) of 4-Pyridinamine, 3,5-diethoxy- to a greater extent than the neutral molecule, thereby increasing its pKa. Computational studies on other aminopyridines have demonstrated that continuum models can effectively capture these trends. acs.orgnih.gov

Furthermore, solvent can impact the kinetics and thermodynamics of reactions involving 4-Pyridinamine, 3,5-diethoxy-. For example, in a hypothetical nucleophilic substitution reaction where the pyridine nitrogen acts as the nucleophile, a polar solvent would likely stabilize the transition state, potentially accelerating the reaction rate. Studies on the oxidative addition of substituted halopyridines to palladium complexes have revealed that solvent basicity and the ability to form hydrogen bonds can significantly affect reaction rates and even selectivity. chemrxiv.org For 4-Pyridinamine, 3,5-diethoxy-, solvents capable of acting as hydrogen-bond acceptors to the amine group's hydrogen atoms could modulate the electron density of the pyridine ring, thereby influencing its reactivity. chemrxiv.org

To illustrate the type of data generated in such a study, the following hypothetical table shows the calculated dipole moment of 4-Pyridinamine, 3,5-diethoxy- in different solvents using a density functional theory (DFT) approach with a continuum solvent model.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 3.50 |

| Toluene | 2.4 | 4.12 |

| Tetrahydrofuran (THF) | 7.5 | 4.88 |

| Acetonitrile | 36.6 | 5.54 |

| Water | 78.4 | 5.91 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

Structure-Reactivity/Property Relationship Studies (SRR/SPR)

Quantitative Structure-Reactivity (QSRR) and Structure-Property (QSPR) relationships are pivotal in medicinal chemistry and material science for predicting the behavior of new molecules. These studies rely on correlating molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics, with observed activities or properties.

For 4-Pyridinamine, 3,5-diethoxy-, a variety of molecular descriptors can be calculated using computational methods, primarily based on geometries optimized with DFT or other quantum mechanical methods. These descriptors can be classified into several categories:

Electronic Descriptors: These pertain to the electron distribution in the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The MEP provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions. For 4-Pyridinamine, 3,5-diethoxy-, the electron-donating amino and diethoxy groups are expected to raise the HOMO energy, making it a better electron donor compared to unsubstituted pyridine.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and various connectivity indices.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and include molecular volume, surface area, and polar surface area (PSA). PSA is particularly important in predicting membrane permeability. nih.gov

Quantum-Chemical Descriptors: This broad category includes properties like dipole moment, polarizability, and global reactivity descriptors such as chemical hardness, softness, and electronegativity, which can be derived from HOMO and LUMO energies.

The following table provides a hypothetical set of calculated molecular descriptors for 4-Pyridinamine, 3,5-diethoxy-.

| Descriptor | Hypothetical Calculated Value | Significance |

| HOMO Energy | -5.2 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 Debye (in gas phase) | Polarity and intermolecular interactions |

| Polar Surface Area (PSA) | 68.5 Ų | Membrane permeability |

| Mulliken Charge on N1 (Pyridine) | -0.45 e | Site of electrophilic attack/protonation |

| Mulliken Charge on N (Amine) | -0.60 e | Site of hydrogen bond donation |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.

The computationally derived descriptors for 4-Pyridinamine, 3,5-diethoxy- can be correlated with its expected chemical behavior. For instance, its utility as a catalyst or a ligand in organometallic chemistry would be strongly influenced by its electronic properties.

The high negative Mulliken charge on the pyridine nitrogen suggests it is the primary site for protonation and coordination to metal centers. The HOMO energy, which would likely be localized over the pyridine ring and the amino group, indicates its potential as a good nucleophile in substitution reactions. ugent.be The electron-donating nature of the 3,5-diethoxy and 4-amino substituents enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine, but also potentially affecting its role in reactions like palladium-catalyzed cross-couplings. chemrxiv.org

In the context of medicinal chemistry, QSAR models built for similar classes of compounds, such as other substituted pyridines, often show that a combination of electronic and steric descriptors can predict biological activity. nih.govtandfonline.com For example, if 4-Pyridinamine, 3,5-diethoxy- were part of a series of potential enzyme inhibitors, its inhibitory constant (Ki) could be correlated with descriptors like its molecular shape, polar surface area, and the electrostatic potential around the key functional groups. Such a correlation would allow for the rational design of more potent analogues. For instance, studies on other substituted pyridines have shown that inhibitory activity can be dependent on molecular shape, flexibility, and lipophilicity. tandfonline.com

Applications and Utility As a Synthetic Building Block and Functional Precursor

Role in the Synthesis of Complex Organic Architectures

The bifunctional nature of 4-aminopyridine (B3432731) derivatives, possessing both a nucleophilic amine and a heterocyclic core, makes them attractive starting materials for the construction of more complex molecular frameworks.

The amino group of 4-aminopyridine derivatives can serve as a key functional handle for the construction of fused heterocyclic systems. Through cyclization reactions with appropriate bifunctional reagents, it is conceivable that 4-Pyridinamine, 3,5-diethoxy- could be a precursor to various pyridopyrimidines, pyridotriazines, or other advanced heterocyclic systems. researchgate.netnih.gov The specific reaction pathways and the resulting products would be highly dependent on the chosen reaction partners and conditions. For instance, reaction with β-dicarbonyl compounds or their equivalents could lead to the formation of fused pyrimidine (B1678525) rings.

Table 1: Potential Heterocyclic Systems Derived from 4-Aminopyridine Derivatives

| Reagent Class | Potential Fused Heterocycle |

|---|---|

| β-Dicarbonyl Compounds | Pyridopyrimidine |

| α,β-Unsaturated Ketones | Dihydropyridopyridine |

The rigid structure of the pyridine (B92270) ring and the potential for hydrogen bonding via the amino group make 4-aminopyridine derivatives suitable components for the construction of macrocycles and supramolecular assemblies. nih.govnih.gov While no specific examples involving 4-Pyridinamine, 3,5-diethoxy- are documented, analogous structures are known to participate in self-assembly processes, driven by non-covalent interactions such as hydrogen bonding and π-π stacking. The ethoxy groups could further influence these interactions through steric and electronic effects.

The amino functionality of 4-aminopyridine derivatives provides a reactive site for their incorporation into larger polymeric or dendritic structures. nih.govarabjchem.org For example, it could be reacted with monomers containing carboxylic acid or acyl chloride groups to form polyamide chains. The resulting polymers would possess basic pyridine units along the backbone, which could have interesting properties for applications in materials science or as polymeric catalysts. The specific impact of the 3,5-diethoxy substitution pattern on the polymerization process and the properties of the resulting materials remains an area for potential investigation.

Application in Catalysis and Ligand Design

The nitrogen atoms of the pyridine ring and the amino group in 4-aminopyridine derivatives can coordinate to metal centers, making them valuable ligands for transition metal catalysis.

Aminopyridine derivatives have been successfully employed as ligands in a variety of transition metal-catalyzed reactions, including cross-coupling and C-H activation reactions. vot.plnih.govhector-fellow-academy.de The coordination of the pyridine nitrogen to a metal center can modulate its catalytic activity. The electron-donating ethoxy groups in 4-Pyridinamine, 3,5-diethoxy- would be expected to increase the electron density at the pyridine nitrogen, potentially enhancing its ability to stabilize high-oxidation-state metal centers or promote reductive elimination steps in catalytic cycles.

Table 2: Potential Catalytic Applications of 4-Aminopyridine-based Ligands

| Catalytic Reaction | Metal Center |

|---|---|

| Suzuki-Miyaura Coupling | Palladium, Nickel |

| Heck Reaction | Palladium |

The development of chiral versions of 4-aminopyridine derivatives is an active area of research for applications in asymmetric catalysis. nih.gov By introducing a chiral center into the molecule, for example, by derivatizing the amino group with a chiral auxiliary, it is possible to create ligands that can induce enantioselectivity in metal-catalyzed reactions. While no chiral derivatives of 4-Pyridinamine, 3,5-diethoxy- have been reported, the general principles of chiral ligand design could be applied to this scaffold to explore its potential in asymmetric synthesis. The steric bulk of the ethoxy groups could play a significant role in the stereochemical outcome of such catalytic transformations.

Exploration of Metal-Organic Framework (MOF) Components

The pyridine motif is a well-established component in the design of Metal-Organic Frameworks (MOFs), acting as a ligand that coordinates with metal ions to form porous, crystalline structures. nih.govuniversityofgalway.iebit.edu.cn The nitrogen atom of the pyridine ring in 4-Pyridinamine, 3,5-diethoxy- can serve as a coordination site for metal centers. The presence of the amino and diethoxy groups can further influence the resulting MOF architecture and properties. These substituents can engage in hydrogen bonding, altering the framework's topology and stability. nih.gov The confinement of pyridine derivatives within a MOF host has been shown to facilitate photoinduced electron-transfer processes, suggesting that MOFs incorporating 4-Pyridinamine, 3,5-diethoxy- could exhibit interesting photophysical properties. nih.gov

The potential of substituted pyridines in MOF synthesis is highlighted by the use of various pyridine derivatives to create diverse structural motifs. For instance, nanomagnetic MOFs have been synthesized using pyridine-based ligands, which then act as catalysts in organic reactions. nih.gov This indicates that MOFs derived from 4-Pyridinamine, 3,5-diethoxy- could not only have structural applications but also potential catalytic activities.

| MOF Component | Potential Role of 4-Pyridinamine, 3,5-diethoxy- | Key Structural Features |

| Ligand | Coordination to metal ions via the pyridine nitrogen. | Pyridine ring, amino group, diethoxy groups. |

| Modulator | Influence on framework topology through steric hindrance and electronic effects. | Bulky ethoxy groups. |

| Functional Unit | Introduction of basic sites (amino group) and hydrogen bonding capabilities. | Amino and ethoxy substituents. |

Development of Functional Materials Precursors

The reactivity of the amino group and the aromatic pyridine ring in 4-Pyridinamine, 3,5-diethoxy- makes it a candidate for the synthesis of functional polymers and materials with specific optoelectronic properties.

Pyridine-containing polymers are known for their unique electronic properties and the basicity of the nitrogen atom, which allows for a range of chemical modifications. nih.govdigitellinc.com Monomers such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) are used in the synthesis of poly(vinyl pyridine)s, which have applications in contaminant removal and as supports for catalysts. nih.govacs.org While the innate Lewis basicity of the pyridine motif can sometimes interfere with transition-metal-catalyzed polymerizations, careful monomer design can lead to well-controlled processes. chemrxiv.orgsigmaaldrich.com

4-Pyridinamine, 3,5-diethoxy- could potentially be functionalized to create novel monomers. For example, the amino group could be modified to introduce a polymerizable moiety, leading to polymers with pendant diethoxy-aminopyridine units. These polymers could exhibit pH-responsive behavior due to the basicity of the pyridine nitrogen and could also chelate metal ions. acs.org

| Potential Polymer Type | Monomer Precursor | Anticipated Polymer Properties |

| Polyvinylpyridines | Vinyl-functionalized 4-Pyridinamine, 3,5-diethoxy- | pH-responsive, metal-chelating, thermally stable. |

| Polyamides/Polyimides | Diamine or diacid derivatives of 4-Pyridinamine, 3,5-diethoxy- | High thermal stability, specific electronic properties. |

The development of precursors for electronic and optoelectronic industries is a significant area of research. researchgate.net While specific applications of 4-Pyridinamine, 3,5-diethoxy- in this field are not yet documented, the electronic nature of the substituted pyridine ring suggests potential. The electron-donating amino and ethoxy groups can influence the electronic properties of the pyridine system, which could be harnessed in the design of materials for optoelectronic devices. Modification of pyridine derivatives is a known strategy to tune the optoelectronic properties and self-assembly behavior of molecules. mdpi.com

Utility in Analytical Chemistry and Sensor Development

The structural features of 4-Pyridinamine, 3,5-diethoxy- also point towards its potential use in the field of analytical chemistry, particularly in the design of chemical sensors.

Substituted aminopyridines are versatile compounds in organic synthesis and have been investigated for various applications. nbinno.comrsc.orgresearchgate.net The amino group in 4-Pyridinamine, 3,5-diethoxy- can be a reactive site for derivatization, allowing it to be incorporated into larger molecular systems designed for specific recognition events. The basicity of the pyridine nitrogen and the amino group can be exploited for interactions with acidic analytes.

Aminopyridine derivatives have been explored as scaffolds for fluorescent probes. nih.gov Unsubstituted pyridin-2-amine, for instance, exhibits a high quantum yield. nih.gov The fluorescence properties of aminopyridines can be tuned by altering the substitution pattern on the pyridine ring. The introduction of an azide (B81097) group to an aminopyridine has been shown to create a "pre-fluorescent" probe, where fluorescence is switched on upon a click reaction. nih.gov

It is plausible that 4-Pyridinamine, 3,5-diethoxy- could serve as a core structure for the development of new fluorescent probes. dntb.gov.ua The electron-donating ethoxy groups may enhance the fluorescence quantum yield of the aminopyridine core. Further functionalization of the amino group could introduce specific recognition moieties for target analytes, leading to the creation of selective chemosensors. nih.govresearchgate.netrsc.org

| Sensor Component | Potential Function of 4-Pyridinamine, 3,5-diethoxy- | Sensing Mechanism |

| Fluorophore | Core fluorescent scaffold. | Modulation of fluorescence upon analyte binding. |

| Recognition Site | Binding site for specific analytes via the amino or pyridine nitrogen. | Changes in the electronic environment of the fluorophore. |

| Signaling Unit | Transduction of the binding event into a measurable optical signal. | Photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). |

Future Directions and Unexplored Research Avenues for 4 Pyridinamine, 3,5 Diethoxy

Expansion of Sustainable and Efficient Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 4-Pyridinamine, 3,5-diethoxy- is a crucial first step towards unlocking its full potential. Future research should focus on moving beyond traditional, often harsh, synthetic methods towards greener alternatives.

Key areas for exploration include:

Biocatalysis: The use of enzymes to catalyze the synthesis of aminopyridines is a rapidly growing field. Future work could explore the use of transaminases or other enzymes for the selective amination of a 3,5-diethoxypyridine (B3066971) precursor. Biocatalytic processes offer mild reaction conditions, high selectivity, and reduced waste generation.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and process control. vcu.edursc.orgmdpi.com Developing a flow-based synthesis for 4-Pyridinamine, 3,5-diethoxy-, potentially integrating catalytic steps, could significantly enhance its production efficiency and accessibility.

Electrochemical Synthesis: Electrosynthesis provides a green alternative to traditional redox reactions by using electricity as a "reagent." rsc.orgnih.govresearchgate.netresearchgate.netrsc.org Research into the electrochemical reduction of a suitable nitro- or nitroso-precursor, such as 3,5-diethoxy-4-nitropyridine, could lead to a highly efficient and sustainable route to the target amine. researchgate.net

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Identification and engineering of suitable enzymes (e.g., transaminases) |

| Flow Chemistry | Improved safety, scalability, process control | Development of a continuous, multi-step synthesis protocol |

| Electrochemical Synthesis | Use of clean reagent (electrons), high efficiency | Optimization of electrode materials and reaction conditions for selective reduction |

Development of Novel Transformations and Reaction Modes

The reactivity of 4-Pyridinamine, 3,5-diethoxy- is largely untapped. Its electron-rich nature makes it an interesting substrate for a variety of modern synthetic transformations.

Promising avenues for investigation are:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. iciq.orgnottingham.edu.myacs.orgunibo.itresearchgate.net Exploring the photocatalytic functionalization of the pyridine (B92270) ring or the amino group of 4-Pyridinamine, 3,5-diethoxy- could lead to the development of novel C-C and C-N bond-forming reactions under mild conditions. iciq.orgnottingham.edu.myacs.orgunibo.itresearchgate.net

Transition-Metal Catalyzed Cross-Coupling: While Buchwald-Hartwig amination is a known method for aminopyridine synthesis, future research could focus on novel cross-coupling reactions to functionalize the pyridine core. acs.org This could involve C-H activation strategies to introduce new substituents at various positions on the ring.

Organocatalysis: The amino group of 4-Pyridinamine, 3,5-diethoxy- could be exploited for its potential as an organocatalyst. Its basicity and nucleophilicity could be harnessed to catalyze a range of organic reactions.

Advanced Applications in Emerging Technologies

The unique electronic and photophysical properties that can be anticipated for 4-Pyridinamine, 3,5-diethoxy- and its derivatives make them attractive candidates for various high-tech applications.

Potential areas of application include:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as electron-transporting materials in OLEDs. rsc.orgnih.govacs.orgacs.orgresearchgate.net The electron-rich nature of 4-Pyridinamine, 3,5-diethoxy- could be beneficial for charge transport, and its derivatives could be designed as novel emitters or host materials. rsc.orgnih.govacs.orgacs.orgresearchgate.net

Fluorescent Sensors: The aminopyridine scaffold is a known fluorophore. nih.govresearchgate.netnih.govmdpi.comacs.org By incorporating appropriate recognition moieties, derivatives of 4-Pyridinamine, 3,5-diethoxy- could be developed as highly sensitive and selective fluorescent sensors for detecting metal ions, anions, or biologically important molecules. nih.govresearchgate.netmdpi.com

Materials Science: The ability of the pyridine nitrogen to coordinate with metal ions suggests that 4-Pyridinamine, 3,5-diethoxy- could be used as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

| Application Area | Rationale | Potential Research Direction |

| OLEDs | Pyridine core for electron transport, tunable electronics | Synthesis of derivatives as emitters or host materials |

| Fluorescent Sensors | Inherent fluorescence of the aminopyridine scaffold | Design of receptors for specific analytes |

| Materials Science | Coordinating ability of the pyridine nitrogen | Use as a ligand for novel MOFs and coordination polymers |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms involving 4-Pyridinamine, 3,5-diethoxy- is essential for optimizing existing reactions and designing new ones.

Future research should leverage:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information about reaction intermediates and transition states. acs.orgacs.orgresearchgate.netbohrium.comrsc.org Applying these techniques to reactions involving 4-Pyridinamine, 3,5-diethoxy- would offer invaluable mechanistic insights. acs.orgacs.orgresearchgate.netbohrium.comrsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict reactivity, and understand the electronic structure of molecules. tandfonline.combohrium.comias.ac.intandfonline.com DFT studies on 4-Pyridinamine, 3,5-diethoxy- could predict its nucleophilicity, electrophilicity, and the most likely sites for functionalization, guiding experimental efforts. tandfonline.combohrium.comias.ac.intandfonline.com

Design of Next-Generation Derivatives with Tailored Reactivity

The true potential of 4-Pyridinamine, 3,5-diethoxy- lies in its use as a building block for the synthesis of a diverse range of derivatives with tailored properties.

Strategies for designing next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 4-Pyridinamine, 3,5-diethoxy- and evaluating the properties of the resulting derivatives, SAR studies can establish clear relationships between molecular structure and function. nih.govnih.gov This approach is crucial for the rational design of molecules with optimized performance in specific applications.

Functionalization of the Amino Group and Pyridine Ring: The amino group and the pyridine ring offer multiple sites for functionalization. Introducing different substituents will allow for the fine-tuning of the molecule's electronic properties, solubility, and steric hindrance, leading to derivatives with tailored reactivity and functionality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-diethoxy-4-pyridinamine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A multi-step synthesis approach can be adapted from analogous pyridine derivatives. For example, nitration and ethoxylation reactions under controlled hydrogenation (e.g., using NaNO₂ in acetic acid at 50–100°C) can introduce ethoxy groups. Optimization includes adjusting stoichiometric ratios of reagents (e.g., sodium hydroxide for hydrolysis) and reaction times (e.g., 2–3 hours for intermediate steps) to enhance yield . Purification via recrystallization in solvents like acetic anhydride or water is recommended .

Q. How can researchers characterize the purity and structural integrity of 3,5-diethoxy-4-pyridinamine using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR to confirm substitution patterns and ethoxy group integration.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (expected ~196.2 g/mol) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in solvents like THF and compare with analogous pyridine derivatives .

Q. What safety protocols are essential when handling 3,5-diethoxy-4-pyridinamine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as pyridine derivatives are often classified as hazardous .

- Storage : Keep in airtight containers away from oxidizing agents, with temperature control (<25°C) to prevent degradation .

Advanced Research Questions

Q. What strategies can be employed to study the electronic effects of ethoxy substituents on the reactivity of 3,5-diethoxy-4-pyridinamine in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) using UV-Vis spectroscopy.

- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites. Ethoxy groups are electron-donating, which may direct electrophilic attacks to the para position .

- Isotopic Labeling : Use O-labeled ethoxy groups to track substitution pathways via MS .

Q. How can computational chemistry models predict the interaction of 3,5-diethoxy-4-pyridinamine with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., kinase inhibitors). Focus on hydrogen bonding with the amine group and hydrophobic interactions with ethoxy substituents .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare with structurally similar compounds (e.g., 3,5-dimethoxy derivatives) to validate predictions .

Q. What methodologies are effective in analyzing the stability of 3,5-diethoxy-4-pyridinamine under various pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40–60°C and pH 3–9 for 4–8 weeks. Monitor degradation via LC-MS and identify byproducts (e.g., de-ethoxylated products) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (expected >200°C based on methoxy analogs) .

- pH-Dependent Solubility : Use shake-flask method with buffered solutions (pH 1–13) to correlate stability with ionization states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.